Y06037
Description
Properties
Molecular Formula |
C27H32N4O2 |
|---|---|
Molecular Weight |
444.579 |
IUPAC Name |
(S)-5-(1-(Cyclohexylmethyl)-6-(3-methylmorpholino)-1Hbenzo[d]imidazol-2-yl)-3-methylbenzo[d]isoxazole |
InChI |
InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3/t18-/m0/s1 |
InChI Key |
JYCNBHVRGVCHIQ-SFHVURJKSA-N |
SMILES |
CC1=NOC2=CC=C(C3=NC4=CC=C(N5[C@@H](C)COCC5)C=C4N3CC6CCCCC6)C=C12 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Y06037; Y-06037; Y 06037; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Y06037
Scalable Synthetic Approaches for Academic and Preclinical Research
The development of new chemical entities like Y06037 for academic and preclinical research necessitates the establishment of robust and scalable synthetic methodologies. Scalability in synthesis is paramount to ensure a consistent and sufficient supply of the compound for extensive biological evaluation, lead optimization, and subsequent preclinical studies. This involves transitioning from small-scale laboratory syntheses to methods capable of producing gram to kilogram quantities efficiently and cost-effectively.
Synthetic Context of this compound this compound, identified as 5-[1-(cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole, is a complex heterocyclic compound featuring a benzoxazole (B165842) core linked to a benzimidazole (B57391) moiety, which in turn is substituted with a cyclohexylmethyl group and a methylmorpholine unit. This intricate structure suggests a multi-step synthesis. Research has highlighted this compound as a monovalent BET inhibitor, designated as compound 7, which has been instrumental in the rational design and evaluation of more potent bivalent BET inhibitors, such as compound 17b (Y13021) nih.govresearchgate.netnih.gov.
While the literature extensively discusses the biological evaluation and the rational design principles behind this compound and its derivatives, specific detailed, and scalable synthetic protocols for this compound itself are not explicitly detailed in the readily available public research snippets. However, the compound's existence and its use in preclinical studies imply that a viable synthetic route, amenable to at least academic and preclinical scales, has been established by the research groups involved. Patents, such as "A benzo[d]isoxazole compounds and its preparation method and application" by Xu Y et al. (ZL201710481251.X) cas.cn, are likely to contain the detailed synthetic procedures for such compounds, including this compound.
Chemical Derivatization and Lead Optimization this compound served as a foundational monovalent inhibitor for the development of more potent bivalent BET inhibitors. This process, known as lead optimization, involves systematic chemical derivatization to improve a compound's potency, selectivity, and pharmacokinetic properties universiteitleiden.nlarxiv.orgaaai.orgnumberanalytics.com. In the case of this compound, its derivatization into bivalent inhibitors, such as 17b (Y13021), significantly enhanced its inhibitory potency against LNCaP cell growth, demonstrating a 32-fold increase in potency compared to the monovalent this compound nih.govresearchgate.netnih.gov. This iterative process of design, synthesis, and biological evaluation is central to drug discovery and requires flexible synthetic routes that allow for the introduction of various functional groups and linkers.
The data below illustrates the comparative potency of this compound (monovalent inhibitor 7) and its bivalent derivative (17b/Y13021) in inhibiting LNCaP cell growth.
| Compound | Description | LNCaP Cell Growth Inhibition (Relative Potency vs. This compound) | PSA Regression in LNCaP cells at 2 µM |
| This compound | Monovalent BET Inhibitor 7 | 1x | Not specified (baseline) |
| Y13021 | Bivalent BET Inhibitor 17b | 32x | 95.1% |
Molecular Interactions and Mechanistic Elucidation of Y06037
Investigation of Y06037 Binding Affinity to BET Bromodomains
This compound has been identified as a monovalent BET inhibitor, serving as a scaffold for the development of bivalent inhibitors. researchgate.netresearchgate.netnih.govresearchgate.net The optimization efforts based on this compound led to the creation of bivalent inhibitors, such as compound 17b (Y13021), which demonstrated significantly enhanced potency. researchgate.netresearchgate.netnih.govresearchgate.net Specifically, compound 17b exhibited 32-fold greater potency in inhibiting the cell growth of LNCaP cells compared to the monovalent inhibitor 7 (this compound). researchgate.netresearchgate.netnih.govresearchgate.net
While direct quantitative binding data (e.g., IC50 or Kd values) for this compound against individual BET bromodomains are not explicitly provided in the available search results, related benzo[d]isoxazole-containing compounds, such as Y06036 (compound 6i) and Y06137 (compound 7m), have been characterized. These compounds bound to the BRD4(1) bromodomain with Kd values of 82 nM and 81 nM, respectively, indicating potent binding within this class of inhibitors. nih.gov
Quantitative binding assays are essential for determining the affinity of a compound for its target. Techniques such as fluorescence anisotropy (FA), time-resolved fluorescence resonance energy transfer (TR-FRET), and isothermal titration calorimetry (ITC) are commonly employed to measure dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) tocris.comselleckchem.comnih.gov. These methods provide insights into the strength of the interaction between a ligand and a protein. For instance, TR-FRET assays can be used to determine the binding affinity of compounds to specific bromodomains, as seen with other BET inhibitors selleckchem.com.
Selectivity profiling is critical to understand a compound's specificity for different bromodomain family members (BRD2, BRD3, BRD4, BRDT) and their individual bromodomains (BD1 and BD2), as well as against non-BET bromodomains tocris.comselleckchem.comnih.gov. This profiling helps to elucidate the functional roles of individual bromodomains and minimize off-target effects. For example, differential scanning fluorimetry (DSF) can assess the thermal stability shifts induced by ligand binding, indicating interaction with specific bromodomains nih.gov. The development of bivalent inhibitors based on this compound aimed to achieve increased activity and selectivity, suggesting a focus on differential binding to BET family members. researchgate.net
The following table illustrates typical binding affinity data for a well-known pan-BET inhibitor, (+)-JQ1, to provide context for quantitative binding assays and selectivity profiling. While specific data for this compound is not available, this table represents the type of data generated in such studies for BET inhibitors. tocris.comnih.gov
Table 1: Representative Binding Affinities (Kd) and IC50 Values for (+)-JQ1 Against BET Bromodomains tocris.comnih.gov
| BET Family Member | Domain | Kd (nM) | IC50 (nM) |
| BRD4 | BD1 | 49 | 77 |
| BRD4 | BD2 | 90.1 | 33 |
| BRD3 | BD1 | 59.5 | - |
| BRD3 | BD2 | 82 | - |
| BRD2 | BD1 | 128 | 17.7 |
| BRD2 | BD2 | - | 32.6 |
| BRDT | BD1 | 190 | - |
| CREBBP | - | - | >10000 |
Structural Biology of this compound-BET Protein Complexes
Structural biology techniques are indispensable for understanding the atomic-level interactions between this compound (or its derivatives) and BET bromodomains. These studies reveal the binding mode, key residues involved in interaction, and conformational changes upon ligand binding. nih.gov
Co-crystallization and X-ray diffraction analysis are powerful methods for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govwaters.comirbm.com This involves forming crystals of the protein in complex with the ligand, followed by X-ray diffraction to generate a pattern that can be analyzed to deduce the complex's structure. nih.govwaters.comirbm.com For the class of benzo[d]isoxazole derivatives, which includes this compound, co-crystal structures of representative inhibitors in complex with BRD4(1) have been obtained, providing a solid structural basis for compound optimization. nih.gov These structures are crucial for structure-based drug design, allowing medicinal chemists to rationally modify compounds to improve potency, selectivity, and other properties. nih.govirbm.com
NMR spectroscopy is a versatile technique that provides atomic-level information on protein structure, dynamics, and interactions in solution. irbm.comsaromics.comfrontiersin.orgupatras.gr It is particularly valuable for studying protein-ligand interactions, including those with weak affinities or involving flexible protein regions. irbm.comfrontiersin.org Techniques such as chemical shift perturbation (CSP) experiments can map the binding interface by observing changes in the protein's NMR spectrum upon ligand binding. frontiersin.org Protein-observed fluorine NMR (PrOF NMR) is another emerging method for ligand discovery and characterizing binding interfaces. tocris.com While specific NMR studies on this compound itself are not detailed in the provided information, NMR is a standard tool for characterizing the binding and dynamics of BET bromodomain inhibitors. researchgate.net
Structure Activity Relationships Sar and Structure Property Relationships Spr of Y06037 and Its Analogues
Elucidation of Key Pharmacophoric Features for BET Bromodomain Binding
BET bromodomains share a highly conserved acetyl-lysine (KAc) binding pocket, which is the primary site of interaction for small-molecule inhibitors like Y06037. Key pharmacophoric features commonly observed in BET bromodomain inhibitors include:
Hydrogen Bond Interactions: A crucial interaction involves a hydrogen bond formed with a conserved asparagine residue (e.g., Asn140 in BRD4-BD1) within the binding pocket. This interaction often mimics the acetyl-lysine moiety that the bromodomain naturally recognizes.
Hydrophobic Interactions: Inhibitors typically occupy hydrophobic pockets within the binding site, such as the "WPF shelf" and the "ZA channel". These regions accommodate hydrophobic substituents on the inhibitor, contributing significantly to binding affinity.
This compound, as a monovalent BET inhibitor, is designed to engage with these critical features, forming the foundation for further structural modifications aimed at enhancing its inhibitory profile nih.gov.
Systematic Modification of this compound Scaffolds to Optimize Potency
Systematic structural modifications of this compound and its core scaffold have been explored to enhance potency against BET bromodomains. A notable strategy involves the development of bivalent inhibitors. Researchers have rationally designed and optimized novel bivalent BET inhibitors based on this compound (referred to as monovalent BET inhibitor 7 in some studies) nih.gov.
A representative bivalent inhibitor, designated 17b (Y13021) , demonstrated significantly increased potency compared to its monovalent predecessor, this compound. For instance, 17b effectively inhibited the cell growth of LNCaP cells, exhibiting a 32-fold increase in potency compared to this compound. Furthermore, 17b induced 95.1% PSA regression in LNCaP cells at a concentration of 2 µM nih.gov. This enhanced potency is attributed to the multivalency strategy, allowing for more effective binding to the target protein by simultaneously engaging multiple binding sites or inducing favorable protein conformational changes nih.gov.
The following table illustrates the comparative potency of this compound and its bivalent analogue 17b:
| Compound | Type of Inhibitor | Cell Line | Potency (Relative to this compound) | Additional Effect |
| This compound | Monovalent BET Inhibitor | LNCaP | Baseline | N/A |
| 17b (Y13021) | Bivalent BET Inhibitor | LNCaP | 32-fold more potent nih.gov | 95.1% PSA regression at 2 µM nih.gov |
Impact of Structural Changes on Target Selectivity and Off-Target Interactions
A significant challenge in developing BET inhibitors is achieving selectivity among the highly homologous BET bromodomains (BRD2, BRD3, BRD4, BRDT) and differentiating them from other non-BET bromodomains nih.gov. Most early-generation pan-BET inhibitors exhibit similar affinity across various BET bromodomains due to the high structural conservation of their acetyl-lysine binding sites nih.gov. This lack of intra-BET selectivity can lead to undesirable on-target toxicities, limiting their therapeutic utility.
Structural modifications, particularly the design of bivalent inhibitors based on this compound, have shown promise in improving selectivity. These bivalent compounds, such as 17b, were found to confer increased selectivity for BRDT over other BET family members nih.gov. This enhanced selectivity is hypothesized to arise from the differential plasticity of BET bromodomains upon inhibitor-induced dimerization, where the bivalent inhibitor may induce unique structural states in BRDT compared to BRD4 nih.gov. This approach leverages protein-protein interactions induced by the bivalent inhibitors to achieve a more refined selectivity profile nih.gov. Efforts are also ongoing to design inhibitors that selectively target either the BD1 or BD2 domains of BET proteins, recognizing their potentially distinct biological functions.
Computational Chemistry Approaches for SAR Analysis
Computational chemistry plays an indispensable role in the SAR and SPR analysis of this compound and its analogues, offering predictive insights and guiding experimental design.
Quantitative Structure-Activity Relationships (QSAR) modeling establishes mathematical relationships between molecular structure and biological activity, enabling the prediction of activity for new compounds. For BET bromodomain inhibitors, QSAR models, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been extensively applied jkchemical.com. These models help identify critical structural features that govern inhibitory potency, such as the importance of electrostatic and steric fields for BRD4 inhibitors. Multi-target QSAR models have also been developed to predict activity against multiple BET proteins (BRD2, BRD3, and BRD4), providing a broader understanding of structure-activity landscapes across the family.
Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of inhibitors within the BET bromodomain binding site. These simulations provide insights into binding stability, conformational changes in the protein upon ligand binding, and the role of water molecules in the interaction nih.gov. MD simulations can refine docking poses, reproduce experimentally observed protein-ligand co-crystal binding conformations, and calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) nih.gov. For instance, MD simulations have been used to explore the effects of inhibitors binding to BRD4, revealing conformational changes in specific residues that are crucial for binding.
Both ligand-based and structure-based drug design principles are integral to the discovery and optimization of BET inhibitors.
Ligand-Based Drug Design: This approach relies on the properties of known active ligands to infer features important for binding. Pharmacophore modeling, for example, involves creating 3D models of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) derived from known BET inhibitors like (+)-JQ1. These pharmacophore models are then used for virtual screening of large compound libraries to identify novel potential binders.
Structure-Based Drug Design: This method utilizes the three-dimensional structure of the target protein (BET bromodomains) to design or optimize inhibitors. Techniques include molecular docking to predict the binding modes of compounds within the active site nih.gov. Co-crystallography, which provides experimental high-resolution structures of inhibitors bound to bromodomains, is invaluable for validating predicted binding modes and guiding iterative design cycles. Fragment-based drug design, a subset of structure-based approaches, involves identifying small chemical fragments that bind weakly to the target and then growing or linking them to create more potent inhibitors.
These computational approaches, in conjunction with experimental validation, continue to drive the rational design and optimization of this compound and its analogues, aiming for improved potency, selectivity, and ultimately, enhanced therapeutic outcomes.
Development of Predictive Models for this compound Activity
The development of predictive models for this compound activity has been primarily driven by efforts to enhance its potency and selectivity as a BET inhibitor through the design of bivalent analogues researchgate.netactian.com. This process involves understanding how structural modifications influence the compound's interaction with its target proteins, specifically the two tandem bromodomains (BD1 and BD2) of the BET family researchgate.net.
Rational Design and Optimization: this compound (identified as monovalent BET inhibitor 7 in some studies) served as a starting point for the rational design of novel bivalent BET inhibitors researchgate.netactian.com. The strategy of multivalency, which involves linking two pharmacophores, was explored to achieve more effective binding to target proteins like BET researchgate.net. This approach aimed to leverage the presence of two bromodomains (BD1 and BD2) within BET proteins.
Key Analogues and Enhanced Potency: A notable bivalent inhibitor developed based on this compound is compound 17b (also referred to as Y13021) actian.comqlik.com. This analogue demonstrated significantly improved potency in inhibiting cell growth. For instance, compound 17b exhibited a 32-fold increase in potency compared to the monovalent inhibitor this compound in inhibiting the cell growth of LNCaP prostate cancer cells researchgate.netactian.com. Furthermore, compound 17b induced a 95.1% PSA (prostate-specific antigen) regression in LNCaP cells at a concentration of 2 µM researchgate.netactian.com. These findings highlight the success of structural modifications in enhancing therapeutic efficacy.
Role of Predictive Models (Docking Studies): Predictive modeling techniques, such as molecular docking studies, played a crucial role in understanding the potential binding modes of these novel inhibitors with BET bromodomains researchgate.netactian.com. Docking studies allow researchers to computationally predict how a ligand (like this compound or its analogues) interacts with the active site of a protein, providing insights into the molecular interactions that contribute to binding affinity and selectivity researchgate.net. By simulating these interactions, researchers can identify key structural features responsible for improved potency and guide the design of further optimized compounds. While specific detailed predictive models (e.g., QSAR equations) were not explicitly detailed in the provided snippets, the "rational design, optimization, and evaluation" process, coupled with "docking studies," inherently implies the use of predictive approaches to correlate structural changes with biological activity researchgate.netactian.com.
Summary of Comparative Activity:
| Compound Name | Description | LNCaP Cell Growth Inhibition Potency (Fold Increase vs. This compound) | PSA Regression in LNCaP Cells (at 2 µM) | Key Predictive Method |
| This compound | Monovalent BET Inhibitor | 1 (Baseline) | Not specified as primary metric for this compound alone in comparative context | Basis for analogue design |
| 17b (Y13021) | Bivalent BET Inhibitor (analogue of this compound) | 32-fold more potent researchgate.netactian.com | 95.1% researchgate.netactian.com | Docking study for binding mode researchgate.netactian.com |
Preclinical Biological Evaluation of Y06037 in Disease Models
In Vitro Cell-Based Assays for Biological Activity
The in vitro evaluation of Y06037 and its related compounds has provided critical insights into their mechanisms of action and their effects on cellular processes. These assays are fundamental for understanding the compound's direct impact on disease-relevant pathways at a cellular level.
Cell Proliferation and Viability Assays
Studies have demonstrated that this compound, as a monovalent BET inhibitor, exhibits activity in inhibiting cancer cell growth. A notable advancement stemming from this compound was the development of its bivalent derivative, compound 17b (also referred to as Y13021). This bivalent inhibitor showed significantly enhanced potency compared to the monovalent this compound. For instance, compound 17b effectively inhibited the cell growth of LNCaP prostate cancer cells, demonstrating a 32-fold increase in potency compared to monovalent inhibitor 7 (this compound). nih.govresearchgate.netgoogle.com Cell viability is commonly assessed using assays such as the MTT assay, which measures metabolic activity as an indicator of living cells. nih.govctdbase.org
Table 1: Comparative Potency in LNCaP Cell Growth Inhibition
| Compound | Description | Relative Potency (vs. This compound) |
| This compound | Monovalent BET inhibitor 7 | 1-fold (Baseline) |
| 17b (Y13021) | Bivalent BET inhibitor | 32-fold increase |
Apoptosis and Cell Cycle Modulation Studies
Beyond inhibiting proliferation, the bivalent derivative 17b, which is based on this compound, has been shown to induce significant biological changes indicative of anti-cancer activity. Specifically, compound 17b induced a substantial 95.1% Prostate Specific Antigen (PSA) regression in LNCaP cells at a concentration of 2 µM. nih.govresearchgate.netgoogle.com PSA regression is a key biomarker in prostate cancer, and its reduction suggests a profound anti-tumor effect, often linked to the induction of apoptosis or cell cycle arrest. While direct studies on this compound's specific impact on apoptosis and cell cycle modulation were not detailed, the activity of its more potent bivalent form implies a similar, albeit lesser, capacity for the monovalent compound to influence these critical cellular processes. Other BET inhibitors have been shown to modulate apoptosis through intrinsic pathways and impact transcriptional programs related to cell cycle progression. wikipedia.org
Gene and Protein Expression Analysis in Cellular Systems
The observed PSA regression with compound 17b highlights its ability to modulate protein expression in cellular systems. nih.govresearchgate.netgoogle.com PSA itself is a protein, and its reduced levels indicate an impact on the gene expression pathways that regulate its production. In the broader context of bromodomain inhibitors, related compounds such as Y08284, a CBP/p300 bromodomain inhibitor, have been shown to decrease the expression of androgen receptor target genes and MYC gene in prostate cancer cells. broadinstitute.org Similarly, other BRD4 inhibitors have demonstrated the capacity to down-regulate c-MYC protein levels and up-regulate HEXIM1 expression, indicating a direct influence on oncogenic transcriptional programs. wikipedia.org These findings underscore the importance of gene and protein expression analysis in understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects.
Reporter Gene Assays for Pathway Modulation
Reporter gene assays are valuable tools for investigating the modulation of specific signaling pathways by chemical compounds. While specific data for this compound in reporter gene assays were not detailed, the principle of BET inhibition involves the disruption of chromatin remodeling and gene expression. nih.gov This mechanism inherently impacts transcriptional activity, making reporter gene assays a relevant method for confirming and quantifying the compound's influence on target gene expression and associated signaling pathways. For instance, such assays are routinely employed to screen for activities on nuclear receptors like androgen receptors, which are highly relevant in prostate cancer. nih.gov
Preclinical Animal Models for Investigating Efficacy
The transition from in vitro studies to in vivo animal models is crucial for evaluating the efficacy of a compound in a complex biological system, providing insights into its potential as a therapeutic agent.
Model Selection and Validation Criteria
For compounds like this compound and its derivatives, particularly in the context of prostate cancer, preclinical animal models are selected to mimic the human disease as closely as possible. Mouse xenograft models are commonly utilized for this purpose, where human cancer cells are implanted into immunocompromised mice to establish tumors. wikipedia.org The bivalent inhibitor 17b, derived from this compound, has been identified as a "promising BET bivalent inhibitor for the treatment of prostate cancer," suggesting its potential for evaluation in such in vivo models. nih.govresearchgate.netgoogle.com
Validation criteria for these models typically involve demonstrating that the tumor growth and progression in the animal model are consistent with the characteristics of human prostate cancer. Furthermore, the model's responsiveness to established anti-cancer therapies is assessed to ensure its predictive value for novel compounds. Other BET inhibitors and related bromodomain inhibitors have shown significant anti-tumor efficacy in mouse models of cancer progression, supporting the relevance and utility of these models for evaluating compounds like this compound's derivatives. wikipedia.orgbroadinstitute.org For example, a related BRD4 inhibitor dimer demonstrated a 56.1% tumor suppression rate in a CT-26 tumor mouse model. wikipedia.org
Assessment of Compound Activity in Relevant Biological Systems
This compound is recognized as a monovalent BET inhibitor researchgate.netresearchgate.netresearchgate.net. Its preclinical evaluation has been instrumental in the rational design and optimization of more advanced BET bivalent inhibitors, particularly for the treatment of prostate cancer researchgate.netresearchgate.net. A notable derivative, compound 17b (also referred to as Y13021), was developed based on the this compound scaffold researchgate.netresearchgate.net.
In in vitro studies, compound 17b demonstrated significantly enhanced potency in inhibiting the growth of LNCaP prostate cancer cells, exhibiting a 32-fold increase in potency compared to the monovalent this compound researchgate.netresearchgate.net. Furthermore, compound 17b induced a substantial 95.1% regression of Prostate-Specific Antigen (PSA) in LNCaP cells at a concentration of 2 μM researchgate.netresearchgate.net. This highlights the potential of this compound as a lead compound for developing highly active anti-cancer agents.
The comparative activity of this compound and its derivative 17b in LNCaP prostate cancer cells is summarized below:
| Compound | LNCaP Cell Growth Inhibition | PSA Regression in LNCaP Cells (at 2 μM) |
| This compound | Baseline (less potent) researchgate.netresearchgate.net | Not specified for monovalent compound |
| 17b (Y13021) | 32-fold more potent than this compound researchgate.netresearchgate.net | 95.1% researchgate.netresearchgate.net |
Investigation of this compound in Specific Therapeutic Areas (e.g., Cancer Research)
Modulation of Cancer-Associated Pathways
As a BET inhibitor, this compound targets the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT researchgate.netresearchgate.net. These proteins are critical epigenetic readers of histone acetylation, a key post-translational modification involved in chromatin remodeling and transcriptional regulation researchgate.netresearchgate.net. By binding to acetylated lysine (B10760008) residues in histones, BET proteins influence the expression of numerous genes associated with cancer and immune response researchgate.netresearchgate.net.
BET proteins are known to be vital regulators of the cell cycle in normal mammalian cells and are increasingly implicated in the process of oncogenesis researchgate.net. Therefore, the inhibitory action of this compound is expected to modulate fundamental pathways that control cancer cell proliferation and survival by interfering with the epigenetic machinery that drives gene expression in cancerous cells researchgate.netresearchgate.net.
Synergistic Effects with Established Therapies
The development of bivalent inhibitors, such as compound 17b, from the this compound scaffold demonstrates a strategy to enhance therapeutic potency through structural modification researchgate.netresearchgate.net. This approach has resulted in significantly improved anti-proliferative activity compared to the monovalent this compound researchgate.netresearchgate.net.
While BET inhibitors generally have shown promising results when combined with other chemotherapeutic modalities, leading to favorable outcomes in cancer treatment researchgate.net, the provided preclinical information does not specifically detail studies on synergistic effects of this compound when combined with other established cancer therapies.
Mechanisms of Response and Resistance in Preclinical Models
The ongoing development of BET inhibitors necessitates a thorough investigation into specific biomarkers that can predict their efficacy and elucidate mechanisms of resistance researchgate.netresearchgate.net. This highlights that the emergence of resistance is a significant challenge in the therapeutic application of BET-targeting agents researchgate.netresearchgate.net.
General mechanisms of drug resistance in cancer can involve altered drug efflux, changes in drug metabolism or targets, enhanced DNA damage repair, maintenance of cancer stemness, and modifications within the tumor microenvironment frontiersin.org. Given that BET proteins are epigenetic adapters, epigenetic mechanisms are also recognized as drivers of resistance to various cancer therapies researchgate.net. However, the specific mechanisms of response or resistance directly observed for this compound in preclinical models are not explicitly detailed in the provided search results.
Computational and Chemoinformatic Approaches in Y06037 Research
Virtual Screening and Ligand Design for Y06037 Analogues
Information on virtual screening methodologies or ligand-based design strategies for analogues of a compound designated "this compound" is not available.
Molecular Docking and Binding Pose Prediction for this compound
There are no published studies on the molecular docking or binding pose prediction of "this compound" with any biological target.
Advanced Simulation Techniques (e.g., Free Energy Calculations)
No data exists regarding the use of advanced simulation techniques, such as free energy calculations, to study the behavior of "this compound".
Data Mining and Predictive Analytics in this compound Drug Discovery
There is no information on the application of data mining or predictive analytics in the context of drug discovery efforts related to "this compound".
Artificial Intelligence and Machine Learning Applications in Compound Optimization
No literature is available describing the use of artificial intelligence or machine learning for the optimization of a compound named "this compound".
Table of Compounds Mentioned:
Future Directions and Translational Research Perspectives for Y06037
Exploration of Novel BET Subtypes and Isoforms as Targets
Y06137 has been identified as a potent inhibitor that selectively binds to the first bromodomain (BD1) of BRD4, with a dissociation constant (Kd) of 81 nM. cancer-research-network.commedchemexpress.com The BET family, however, comprises four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. cancer-research-network.com Each of these proteins contains two bromodomains, BD1 and BD2, which serve as "readers" of acetylated lysine (B10760008) residues on histones, thereby regulating gene transcription. cancer-research-network.com
While the primary activity of Y06137 appears to be centered on BRD4(1), a crucial future direction lies in the comprehensive evaluation of its binding affinity and inhibitory activity against other BET family members and their respective bromodomains. The high degree of structural similarity among the bromodomains of the BET family presents a challenge in achieving selectivity. nih.gov However, subtle differences can be exploited to develop next-generation inhibitors with improved specificity.
Furthermore, the existence of different isoforms of BET proteins adds another layer of complexity and opportunity. For instance, BRD4 exists in both a long and a short isoform, which may have distinct functional roles. nih.gov A thorough investigation into the interaction of Y06137 with these various subtypes and isoforms is warranted. Such studies would elucidate a more complete biological activity profile and could unveil novel therapeutic applications beyond its current focus. The development of selective inhibitors for individual BET proteins or even specific bromodomains is an active area of research that could lead to therapies with enhanced efficacy and reduced side effects. nih.govmdpi.com
Table 1: Binding Affinity of Y06137
| Target | Dissociation Constant (Kd) |
| BRD4(1) | 81 nM |
Development of Targeted Delivery Systems for Y06137
A significant challenge in cancer therapy is the delivery of drugs specifically to tumor tissues, thereby minimizing systemic toxicity. While preclinical studies have shown that Y06137 is well-tolerated in mouse models, the development of targeted delivery systems could further enhance its therapeutic index. medchemexpress.com
Strategies for targeted drug delivery can be broadly categorized as passive and active. mdpi.com Passive targeting often relies on the enhanced permeability and retention (EPR) effect observed in many solid tumors. mdpi.com Formulating Y06137 into nanoparticles, such as liposomes or polymeric nanoparticles, could leverage the EPR effect for preferential accumulation in tumor sites. rsc.org
Active targeting involves the conjugation of the drug or its carrier to a ligand that specifically binds to receptors overexpressed on cancer cells. rsc.orgnih.gov For prostate cancer, prostate-specific membrane antigen (PSMA) is a well-established target. aacrmeetingnews.org Designing a Y06137-based therapeutic that incorporates a PSMA-targeting moiety could significantly increase its concentration at the site of the tumor, leading to improved efficacy and reduced off-target effects. Other potential targeting ligands could include antibodies, aptamers, or peptides that recognize specific cell surface markers on prostate cancer cells. nih.gov
Strategies for Mitigating Potential Off-Target Effects
While Y06137 has demonstrated excellent selectivity for BET bromodomains over other non-BET bromodomains in thermal shift assays, the potential for off-target effects is an inherent concern with any therapeutic agent. cancer-research-network.com Off-target interactions can lead to unforeseen toxicities and diminish the therapeutic window of a drug. nih.gov
A primary strategy to mitigate off-target effects lies in the rational design of the molecule itself. Structure-activity relationship (SAR) studies, guided by co-crystal structures of Y06137 with its target bromodomains, can inform the design of analogues with improved selectivity. patsnap.com
Another approach involves the use of advanced drug delivery systems, as discussed previously. By ensuring that the drug is predominantly delivered to the target tissue, the exposure of healthy tissues to potentially toxic concentrations of the drug is minimized. nih.gov
Furthermore, a comprehensive preclinical safety evaluation is crucial. This includes in vitro screening against a broad panel of receptors, enzymes, and ion channels, as well as in vivo toxicology studies in relevant animal models. Identifying potential off-target liabilities early in the development process allows for the implementation of strategies to manage or eliminate these effects.
Integration of Omics Data for Comprehensive Mechanistic Understanding
The mechanism of action of Y06137 in prostate cancer cells has been linked to the downregulation of the androgen receptor (AR) and the oncogene MYC. cancer-research-network.compatsnap.com However, a deeper, more comprehensive understanding of its molecular effects can be achieved through the integration of multi-omics data.
Transcriptomics (RNA-seq) can provide a global view of the changes in gene expression induced by Y06137 treatment, identifying entire pathways and gene networks that are modulated. Proteomics can reveal the downstream consequences of these transcriptional changes at the protein level. Metabolomics can offer insights into the metabolic reprogramming of cancer cells following treatment.
Integrating these datasets can provide a holistic picture of the cellular response to Y06137. nih.gov For example, combining transcriptomic and proteomic data can help to identify key driver genes and proteins that are critical for the anti-cancer effects of the compound. This integrated approach can also aid in the identification of predictive biomarkers of response, allowing for the stratification of patients who are most likely to benefit from Y06137 therapy. nih.gov Furthermore, omics data can help to uncover mechanisms of resistance to BET inhibitors, which is a known clinical challenge. mdpi.com
Academic-Industrial Collaborations in Early-Stage Drug Discovery
The development of a novel therapeutic agent like Y06137 is a complex and resource-intensive process that often benefits from the complementary expertise of academic and industrial partners. drugbank.comdrugtargetreview.com Academic institutions are typically at the forefront of basic scientific discovery, elucidating novel biological pathways and identifying new drug targets. drugbank.com Pharmaceutical companies, on the other hand, possess the infrastructure and expertise in drug development, including medicinal chemistry, preclinical and clinical testing, and regulatory affairs. drugbank.com
Collaborations between academia and industry can accelerate the translation of promising basic research findings into clinical applications. aacrmeetingnews.orgnovartis.com In the context of Y06137, such partnerships could be instrumental in advancing the compound through the various stages of preclinical and clinical development. An academic lab might have deep expertise in the biology of BET proteins and prostate cancer, while an industry partner could provide the resources for large-scale chemical synthesis, formulation development, and the execution of clinical trials.
Open innovation models, where pharmaceutical companies collaborate with academic researchers on specific projects, have become increasingly common and successful. drugtargetreview.com These collaborations can take many forms, from sponsored research agreements to the establishment of joint research institutes. For a compound like Y06137, a strategic academic-industrial partnership could be the key to unlocking its full therapeutic potential for patients with castration-resistant prostate cancer and potentially other malignancies.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Y06037?
- Methodological Answer : Synthesis typically follows multi-step organic reactions (e.g., nucleophilic substitution or catalytic cross-coupling), with purification via column chromatography . Characterization requires spectroscopic validation:
- ¹H/¹³C NMR : Confirm molecular structure by matching peaks to predicted splitting patterns .
- Mass Spectrometry (MS) : Verify molecular weight (±0.001 Da tolerance) .
- Elemental Analysis : Ensure purity (>95% for publication-ready compounds) .
- Data Table :
| Technique | Target Data | Acceptable Range |
|---|---|---|
| ¹H NMR | δ 7.2–7.4 (aromatic protons) | ±0.1 ppm |
| HPLC | Purity | ≥95% |
Q. How can researchers validate the purity of this compound across experimental batches?
- Methodological Answer : Use orthogonal methods:
- HPLC/GC : Quantify impurities at retention times divergent from the main peak .
- Thermogravimetric Analysis (TGA) : Detect non-volatile contaminants via mass loss profiles .
- Recrystallization Consistency : Compare melting points (±1°C deviation) across batches .
Q. What are the critical parameters for optimizing this compound solubility in biological assays?
- Methodological Answer : Systematically vary:
- Solvent Polarity : Test DMSO, PBS, or ethanol-based solutions .
- pH Adjustment : Use buffered solutions (pH 6.5–7.4) to mimic physiological conditions .
- Surfactant Additives : Include Tween-20 (0.01–0.1% w/v) to stabilize hydrophobic compounds .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis with criteria:
- Dose-Response Alignment : Normalize data to EC50/IC50 values and compare slopes .
- Assay Variability Control : Replicate experiments using standardized cell lines (e.g., HEK293 vs. HeLa) .
- Statistical Reconciliation : Apply ANOVA or Bayesian hierarchical models to quantify inter-study variance .
- Data Table :
| Study | Reported IC50 (μM) | Cell Line | Assay Type |
|---|---|---|---|
| A | 12.3 ± 1.2 | HEK293 | Fluorescence |
| B | 8.9 ± 0.8 | HeLa | Luminescence |
Q. What strategies mitigate bias when interpreting this compound’s mechanism of action (MoA) in complex systems?
- Methodological Answer :
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 libraries to isolate primary targets .
- Off-Target Profiling : Employ proteome-wide affinity pulldown assays .
- Pathway Enrichment Analysis : Map RNA-seq data to KEGG/GO databases to identify overrepresented pathways .
Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target binding pockets (e.g., AutoDock Vina) .
- QSAR Modeling : Corrogate substituent electronegativity with bioactivity using partial least squares regression .
- ADMET Prediction : Use SwissADME or ADMETLab to prioritize compounds with favorable pharmacokinetics .
Cross-Cutting Methodological Considerations
Q. What frameworks ensure ethical and reproducible research on this compound?
- Answer : Adhere to:
- FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable .
- Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework .
- Blinded Analysis : Separate data collection and interpretation roles to reduce confirmation bias .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Answer : Investigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
